3-{[(Benzyloxy)carbonyl](methyl)amino}oxetane-3-carboxylic acid
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Overview
Description
3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzyloxycarbonyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of an oxetane derivative with a benzyloxycarbonyl-protected amine under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions . The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
3-({[(benzyloxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid: This compound has a similar structure but differs in the position of the benzyloxycarbonyl group.
Other oxetane derivatives: Various oxetane derivatives with different substituents can be compared based on their reactivity, stability, and applications.
The uniqueness of 3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-[methyl(phenylmethoxycarbonyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c1-14(13(11(15)16)8-18-9-13)12(17)19-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
InChI Key |
NPELRJQJZBGTBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(COC2)C(=O)O |
Origin of Product |
United States |
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